molecular formula C15H16N4O3S2 B2532378 N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE CAS No. 392293-59-3

N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE

Cat. No.: B2532378
CAS No.: 392293-59-3
M. Wt: 364.44
InChI Key: HFQZQBBGSLSGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamide group and a sulfanyl-linked 4-methoxyphenyl carbamoyl moiety. Its molecular complexity arises from the combination of a sulfur-containing heterocycle (thiadiazole), a cyclopropane ring (imparting steric constraint), and a methoxy-substituted aromatic system, which may influence solubility and receptor interactions.

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S2/c1-22-11-6-4-10(5-7-11)16-12(20)8-23-15-19-18-14(24-15)17-13(21)9-2-3-9/h4-7,9H,2-3,8H2,1H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQZQBBGSLSGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the cyclopropanecarboxamide moiety through an amide coupling reaction .

Chemical Reactions Analysis

N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Case Study : A recent study evaluated the compound's effects on tumor growth in xenograft models. The results indicated a reduction in tumor size by approximately 70% compared to control groups after 28 days of treatment .

Antimicrobial Properties

In addition to anticancer activity, N-[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has shown promising antimicrobial effects:

  • Broad-Spectrum Activity : The compound exhibited efficacy against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined for several strains, showing potent activity comparable to standard antibiotics .
  • Mechanism of Action : Preliminary investigations suggest that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureActivity Impact
Thiadiazole RingEssential for anticancer activity
Methoxy GroupEnhances lipophilicity and bioavailability
Cyclopropane MoietyContributes to selective binding

Mechanism of Action

The mechanism of action of N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (e.g., thiadiazole, triazole) and substituent motifs. Below is a detailed comparison using available evidence and inferred

Thiadiazole-Based Analogs

a. 5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide (CAS 306977-08-2)

  • Structure : Features a 1,2,3-thiadiazole ring with a 4-chlorobenzenesulfonyl group and a dimethylcarboxamide substituent.
  • Molecular Formula : C₁₁H₁₀ClN₃O₃S₂ vs. C₁₅H₁₅N₄O₃S₂ (target compound).
  • Key Differences: The sulfonyl (-SO₂-) group in this analog vs. sulfanyl (-S-) linkage in the target compound. Sulfonyl groups enhance electron-withdrawing effects and stability but reduce nucleophilicity compared to sulfanyl . Substituent Position: The 1,2,3-thiadiazole isomer (analog) vs. 1,3,4-thiadiazole (target), which alters ring electronic properties and binding affinity. Cyclopropane vs.

b. Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid)

  • Structure : A benzoic acid derivative with nitro and trifluoromethyl substituents.
  • Use: Herbicide acting as a protoporphyrinogen oxidase inhibitor .
  • The target compound’s methoxyphenyl group may confer milder electrophilicity, reducing non-target toxicity compared to acifluorfen’s nitro group.
Triazole-Based Analogs (e.g., Metconazole, Triticonazole)
  • Structures: Triazole fungicides with chlorophenyl and cyclopentanol groups .
  • Comparison: Heterocycle: Triazoles (1H-1,2,4-triazole) vs. thiadiazoles. Triazoles are more common in fungicides due to their metal-binding capacity (e.g., inhibiting CYP51). Bioactivity: The target compound’s thiadiazole core may target different enzymes (e.g., sulfhydryl-containing proteins) compared to triazoles.

Data Table: Structural and Physicochemical Comparison

Parameter Target Compound 5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide Metconazole
Core Heterocycle 1,3,4-Thiadiazole 1,2,3-Thiadiazole 1H-1,2,4-Triazole
Molecular Formula C₁₅H₁₅N₄O₃S₂ C₁₁H₁₀ClN₃O₃S₂ C₁₇H₂₂ClN₃O
Molar Mass (g/mol) ~375.4 (calculated) 331.8 319.8
Key Functional Groups Cyclopropanecarboxamide, Methoxyphenyl sulfanyl Sulfonyl, N,N-Dimethylcarboxamide Cyclopentanol, Chlorophenyl
Theoretical LogP ~2.8 (moderate lipophilicity) ~3.1 ~4.0 (highly lipophilic)
Potential Applications Agro-chemical (speculative) Not explicitly stated (structural analog) Fungicide

Research Findings and Mechanistic Insights

  • Thiadiazole vs. Triazole Activity : Thiadiazoles often exhibit broader reactivity due to sulfur’s polarizability, but triazoles dominate in antifungal applications due to their specificity for fungal cytochrome P450 enzymes .
  • Role of Cyclopropane : The cyclopropane ring in the target compound may reduce metabolic degradation (e.g., cytochrome P450 oxidation) compared to linear alkyl chains in analogs like halosafen .
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (-S-) can participate in redox reactions or disulfide bonding, suggesting a different mode of action compared to sulfonyl-containing analogs, which are more chemically inert .

Biological Activity

N-[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.48 g/mol
  • CAS Number : 392293-73-1

This compound features a thiadiazole ring, which is known for its pharmacological properties, along with a methoxyphenyl group that enhances its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiadiazole core followed by the introduction of the methoxyphenyl carbamoyl group. Detailed synthetic protocols can be found in various literature sources .

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents such as cisplatin .
CompoundCell LineIC50 Value (mmol/L)
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

These findings suggest that the compound may inhibit tumor growth effectively while exhibiting selectivity over non-cancerous cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Anti-Tuberculosis Activity : A series of derivatives based on this compound showed promising results against Mycobacterium tuberculosis. Specific analogues demonstrated low MIC values (as low as 1 mM), indicating potent activity against this pathogen .
CompoundTarget PathogenMIC Value (mM)
5bM. tuberculosis0.78
5cM. tuberculosis0.78

These compounds were further evaluated in infected macrophages, showing significant inhibitory effects on bacterial growth .

Case Studies

  • Anticancer Evaluation : In a study focusing on the anticancer properties of thiadiazole derivatives, this compound was highlighted for its potent cytotoxicity against MCF-7 cells and its ability to inhibit aromatase activity crucial for estrogen synthesis .
  • Antimicrobial Research : Another study synthesized various thiadiazole derivatives and evaluated their activity against M. tuberculosis, identifying several compounds with significant inhibitory effects on Mycobacterium's key enzymatic pathways .

Q & A

Q. What are the recommended synthetic routes for N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, and what key intermediates should be prioritized?

A practical approach involves a multi-step synthesis starting with cyclopropanecarboxylic acid activation (e.g., via chloride or mixed anhydride) for coupling with the 1,3,4-thiadiazole core. Key intermediates include:

  • 5-mercapto-1,3,4-thiadiazol-2-amine : For introducing the sulfanyl group.
  • N-(4-methoxyphenyl)carbamoylmethyl chloride : Generated via reaction of 4-methoxyphenyl isocyanate with chloroacetyl chloride .
    Reaction optimization (e.g., solvent choice, temperature) for thioether bond formation between intermediates is critical. Use NMR and LC-MS to track intermediate purity .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy : Compare 1^1H/13^13C NMR data with computational predictions (e.g., DFT-based simulations). Pay attention to cyclopropane ring protons (δ ~1.0–2.5 ppm) and thiadiazole carbons (δ ~150–160 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]+^+) and rule out adducts .

Q. What safety precautions are essential during handling?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood due to potential irritancy of thiadiazole derivatives (similar to methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate, which lacks hazard data but warrants caution) .
  • Storage : Keep in a desiccator at –20°C under inert gas (argon) to prevent hydrolysis.

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields in the synthesis of this compound?

Bayesian optimization uses prior experimental data to model the reaction landscape and suggest high-yield conditions. For example:

  • Variables : Catalyst loading (e.g., DCC for coupling), solvent polarity (DMF vs. THF), and temperature.
  • Response Surface : Design experiments with a central composite design (CCD) to map yield vs. variables.
    Studies on similar carboxamide syntheses show a 15–30% yield improvement using this method compared to one-variable-at-a-time (OVAT) approaches .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects : Cyclopropane ring strain or hindered rotation of the 4-methoxyphenyl group may cause splitting. Variable-temperature NMR (e.g., 25°C to –40°C) can reveal conformational exchange.
  • Impurity Analysis : Cross-check LC-MS for byproducts (e.g., hydrolysis of the carbamoyl group).
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC at 0, 24, 48, and 72 hours.
  • Stress Testing : Expose to oxidative (H2_2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions.
  • Mechanistic Probes : Use LC-HRMS to identify degradation products (e.g., cleavage of the thiadiazole ring or cyclopropane opening) .

Q. How can copolymerization techniques enhance the compound’s application in drug delivery systems?

  • Design : Incorporate the compound into polycationic polymers (e.g., P(CMDA-DMDAAC)s) via free-radical copolymerization.
  • Characterization : Use gel permeation chromatography (GPC) to determine molecular weight and dynamic light scattering (DLS) for nanoparticle size.
  • Functionality : The thiadiazole moiety may improve cellular uptake, while cyclopropane enhances rigidity .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs (FFD) to screen variables efficiently (e.g., 3k^k designs for 3 variables) .
  • Data Interpretation : Apply multivariate analysis (PCA or PLS) to correlate structural features with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.